molecular formula C9H11ClNO2- B14750276 2-Amino-1-(4-methoxyphenyl)ethanone chloride

2-Amino-1-(4-methoxyphenyl)ethanone chloride

Cat. No.: B14750276
M. Wt: 200.64 g/mol
InChI Key: FZVYWBMMOSHMRS-UHFFFAOYSA-M
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Description

2-Amino-1-(4-methoxyphenyl)ethanone chloride is an organic compound with the molecular formula C9H12ClNO2 It is a derivative of acetophenone, where the phenyl ring is substituted with an amino group at the second position and a methoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-methoxyphenyl)ethanone chloride typically involves the reaction of 4-methoxyacetophenone with an appropriate amine source. One common method is the reaction of 4-methoxyacetophenone with ammonium acetate in the presence of a catalyst such as anhydrous aluminum chloride. The reaction is carried out in a solvent like ethylene dichloride at a temperature range of 30-60°C, preferably 35-45°C .

Industrial Production Methods

For industrial production, the process can be scaled up by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of dried hydrogen chloride gas and anhydrous aluminum chloride as a catalyst is crucial for achieving high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-methoxyphenyl)ethanone chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Amino-1-(4-methoxyphenyl)ethanone chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-methoxyphenyl)ethanone chloride involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various biochemical pathways. It can also form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(4-methoxyphenyl)ethanone chloride is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for specific applications where the methoxy group plays a crucial role in the desired chemical or biological activity .

Properties

Molecular Formula

C9H11ClNO2-

Molecular Weight

200.64 g/mol

IUPAC Name

2-amino-1-(4-methoxyphenyl)ethanone;chloride

InChI

InChI=1S/C9H11NO2.ClH/c1-12-8-4-2-7(3-5-8)9(11)6-10;/h2-5H,6,10H2,1H3;1H/p-1

InChI Key

FZVYWBMMOSHMRS-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN.[Cl-]

Origin of Product

United States

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